Cas no 307975-77-5 (4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile)

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile is a specialized organic compound featuring a benzothiazole core fused with a reactive chloro-oxobutanenitrile moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for heterocyclic and pharmaceutical applications. The presence of both electron-withdrawing (chloro, nitrile) and electron-donating (benzothiazole) groups enhances its versatility in condensation and cyclization reactions. Its well-defined crystalline form ensures consistent purity, facilitating precise use in complex syntheses. The compound’s stability under controlled conditions and compatibility with diverse reaction conditions further underscore its utility in research and industrial settings.
4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile structure
307975-77-5 structure
Product Name:4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
CAS No:307975-77-5
MF:C11H7ClN2OS
MW:250.704079866409
CID:5025389
PubChem ID:135481382
Update Time:2025-05-22

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile
    • 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile
    • 4-chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
    • NE40242
    • 2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxobutanenitrile
    • (2Z)-2-(1,3-benzothiazol-2(3H)-ylidene)-4-chloro-3-oxobutanenitrile
    • 4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
    • Inchi: 1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,15H,5H2/b9-7-
    • InChI Key: MUCKQWWUWPHMCR-CLFYSBASSA-N
    • SMILES: ClC/C(=C(\C#N)/C1=NC2C=CC=CC=2S1)/O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 349
  • XLogP3: 2.4
  • Topological Polar Surface Area: 85.2

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile Pricemore >>

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Additional information on 4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile: A Comprehensive Overview

4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile (CAS No. 307975-77-5) is a complex organic compound with a unique structure that combines elements of heterocyclic chemistry and nitrile functionality. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a benzothiazole ring system fused with a dihydrobenzothiazole moiety and a nitrile group, making it a versatile building block for further chemical modifications.

The benzothiazole core of this compound is a well-known heterocyclic structure that exhibits interesting electronic properties. The presence of the nitrile group at the 4-chloro position introduces additional functionality, enhancing the compound's reactivity and potential for use in various synthetic pathways. Recent studies have explored the role of this compound in the development of new drugs targeting specific biological pathways. For instance, researchers have investigated its ability to inhibit certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent.

One of the most intriguing aspects of 4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile is its versatility in synthetic chemistry. The molecule can undergo a variety of reactions, including nucleophilic additions and cyclizations, making it a valuable intermediate in the synthesis of more complex structures. For example, its ability to participate in Michael addition reactions has been exploited to construct bioactive molecules with potential applications in cancer therapy.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the benzothiazole ring system contributes significantly to the molecule's conjugation and stability. This understanding has enabled chemists to design more efficient synthetic routes for this compound and its derivatives.

In terms of applications, 4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile has shown promise in the field of agrochemistry. Studies have demonstrated its potential as a fungicide and plant growth regulator. Its ability to modulate plant hormone signaling pathways makes it a candidate for developing eco-friendly agricultural chemicals that can enhance crop yields without adverse environmental impacts.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of benzothiazole derivatives with appropriate nitriles under thermal or catalytic conditions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound meets the standards required for industrial applications.

Another area where this compound has shown potential is in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have explored its application as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials. While these applications are still in the experimental stage, they highlight the broad versatility of this compound across different scientific disciplines.

In conclusion, 4-Chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile (CAS No. 307975-77

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